4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine
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Overview
Description
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine typically involves the nitration of a trifluoromethyl-substituted phenyl compound followed by a coupling reaction with piperidine. One common method involves the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline, which is then reacted with piperidine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Reduction: 4-[2-Amino-4-(trifluoromethyl)phenyl]piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperidine ring.
Scientific Research Applications
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The piperidine ring may interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the piperidine moiety.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the nitro group and piperidine ring.
4-(Trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but has an isocyanate group instead of a nitro group.
Uniqueness
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is unique due to the combination of its functional groups and the piperidine ring, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-1-2-10(11(7-9)17(18)19)8-3-5-16-6-4-8/h1-2,7-8,16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHFHOUKWIZKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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